molecular formula C11H13NO B8151740 3,N-Dimethyl-4-vinyl-benzamide

3,N-Dimethyl-4-vinyl-benzamide

Cat. No.: B8151740
M. Wt: 175.23 g/mol
InChI Key: WDNPACWTCSRNHO-UHFFFAOYSA-N
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Description

3,N-Dimethyl-4-vinyl-benzamide is an organic compound characterized by the presence of a benzamide group substituted with dimethyl and vinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,N-Dimethyl-4-vinyl-benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-vinylbenzoic acid and dimethylamine.

    Amidation Reaction: The carboxylic acid group of 4-vinylbenzoic acid is converted to an amide group through a reaction with dimethylamine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 3,N-Dimethyl-4-vinyl-benzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

    Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, BH3-THF, sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), borane (BH3)

Major Products:

    Oxidation: Epoxides, diols

    Reduction: Amines

    Substitution: Halogenated or boronated derivatives

Scientific Research Applications

3,N-Dimethyl-4-vinyl-benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,N-Dimethyl-4-vinyl-benzamide involves its interaction with specific molecular targets. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The amide group may also engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 3,4-Dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
  • N,N-Dimethyl-4-vinylbenzamide
  • 4-Vinyl-N-methylbenzamide

Comparison: 3,N-Dimethyl-4-vinyl-benzamide is unique due to the presence of both dimethyl and vinyl groups, which confer distinct reactivity and interaction profiles compared to its analogs

Biological Activity

3,N-Dimethyl-4-vinyl-benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a vinyl group attached to a benzamide structure, which enhances its reactivity and interaction with biological targets.

Synthesis:
The synthesis typically involves the amidation of 4-vinylbenzoic acid with dimethylamine, often utilizing coupling agents like dicyclohexylcarbodiimide (DCC) in organic solvents such as dichloromethane or tetrahydrofuran. The reaction is conducted under controlled conditions to optimize yield and purity.

Biological Activity

This compound has been investigated for various biological activities:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . In vitro studies have shown its effectiveness against several bacterial strains, suggesting potential applications in antimicrobial therapies.

Anticancer Properties

The compound has also been evaluated for its anticancer activity . Studies have demonstrated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. The specific pathways affected include those related to apoptosis and cell signaling .

Enzyme Inhibition

One of the notable activities of this compound is its role as an enzyme inhibitor . It has been shown to inhibit acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical targets in the treatment of Alzheimer's disease. The compound's inhibitory concentrations (IC50 values) against these enzymes suggest promising therapeutic potential:

Enzyme IC50 Value (μM)
Acetylcholinesterase (AChE)2.49
β-secretase (BACE1)9.01

These values indicate that this compound may serve as a lead compound for developing new treatments for neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bonding: The vinyl group can participate in covalent bonding with nucleophilic sites on proteins or enzymes, altering their function.
  • Hydrogen Bonding: The amide group can engage in hydrogen bonding, influencing the compound's interaction with biological macromolecules.
  • Reactive Intermediates: The compound may form reactive intermediates that interact with various cellular targets, modulating their activity and leading to observed biological effects.

Case Studies

  • Anticancer Study:
    A study published in 2023 highlighted the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.
  • Neuroprotective Effects:
    Another research effort focused on the neuroprotective properties of the compound against oxidative stress-induced neuronal damage. The findings suggested that it could enhance cell viability and reduce markers of oxidative stress in neuronal cells.

Properties

IUPAC Name

4-ethenyl-N,3-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-4-9-5-6-10(7-8(9)2)11(13)12-3/h4-7H,1H2,2-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNPACWTCSRNHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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